molecular formula C15H17NO B8287700 N-(3-Anisyl)-N-phenyl-N-methylamine

N-(3-Anisyl)-N-phenyl-N-methylamine

Cat. No.: B8287700
M. Wt: 227.30 g/mol
InChI Key: CQTXXTLDMQQIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Anisyl)-N-phenyl-N-methylamine is a tertiary amine featuring a nitrogen atom bonded to three distinct substituents: a 3-methoxyphenyl (3-anisyl) group, a phenyl group, and a methyl group. This structure imparts unique physicochemical properties, such as moderate basicity due to the electron-donating methoxy group and steric hindrance from the aromatic rings. Notably, tertiary amines are critical in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and stability .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methylaniline

InChI

InChI=1S/C15H17NO/c1-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)17-2/h3-11H,12H2,1-2H3

InChI Key

CQTXXTLDMQQIIZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key tertiary amines with structural similarities to N-(3-Anisyl)-N-phenyl-N-methylamine:

Compound Name Substituents Molecular Formula Key Properties/Applications Toxicity/Safety Notes References
N,N-Dimethylaniline Phenyl, two methyl groups C₈H₁₁N Industrial solvent, dye intermediate Harmful if inhaled; skin irritant
N-Methyl-N-(3-phenylpropynyl)prop-2-en-1-amine Methyl, phenyl, propargyl groups C₁₃H₁₅N Synthetic intermediate; potential polymer precursor Limited toxicity data (CAS 60444-44-2)
N-Methyl-N-[3-(trifluoromethyl)benzyl]amine Methyl, 3-(trifluoromethyl)benzyl C₉H₁₀F₃N Agrochemical precursor; fluorinated compound Moderate toxicity (CAS 614-80-2)
N-Methylaniline Phenyl, methyl groups (secondary amine) C₇H₉N Intermediate in organic synthesis Toxic via ingestion/inhalation

Physicochemical Properties

  • Basicity : The electron-donating methoxy group in this compound likely increases its basicity compared to N,N-Dimethylaniline (pKₐ ~5.1) . In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) reduce basicity.
  • Solubility : Aromatic substituents enhance lipophilicity, reducing water solubility. For example, N,N-Dimethylaniline is sparingly soluble in water (0.2 g/100 mL) , while fluorinated analogs like may exhibit even lower solubility.
  • Thermal Stability : Bulkier substituents (e.g., 3-anisyl) may lower thermal stability compared to simpler analogs like N-Methylaniline .

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